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Compound of Interest

Compound Name: N-Benzyl-2,4,5-trichloroaniline

Cat. No.: B3131592 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for N-Benzyl-2,4,5-trichloroaniline, a compound of interest for researchers and professionals

in the fields of organic synthesis and drug development. Due to the limited availability of

published experimental data for this specific molecule, this report outlines the anticipated

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics. These predictions are derived from the known spectroscopic profiles of its

constituent fragments: the N-benzyl group and the 2,4,5-trichloroaniline moiety.

Predicted Spectroscopic Data
The following tables summarize the predicted chemical shifts, vibrational frequencies, and

mass-to-charge ratios for N-Benzyl-2,4,5-trichloroaniline.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~7.4 s 1H
H-3 (trichloroaniline

ring)

~7.3 s 1H
H-6 (trichloroaniline

ring)

7.2-7.4 m 5H
Phenyl protons

(benzyl group)

~4.5 s 2H
Methylene protons (-

CH₂-)

~4.0 br s 1H Amine proton (-NH-)

Predicted solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm) Assignment

~145 C-N (trichloroaniline ring)

~138 Quaternary C (benzyl group)

~132 C-Cl

~130 C-Cl

~129 CH (benzyl group)

~128 CH (benzyl group)

~127 CH (benzyl group)

~125 C-Cl

~120 CH (trichloroaniline ring)

~115 CH (trichloroaniline ring)

~48 Methylene C (-CH₂-)
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Predicted solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

~3400 Medium N-H stretch

3100-3000 Medium Aromatic C-H stretch

2920-2850 Medium Aliphatic C-H stretch

~1600 Strong Aromatic C=C stretch

~1500 Strong Aromatic C=C stretch

~1320 Medium C-N stretch

800-700 Strong C-Cl stretch

Table 4: Predicted Mass Spectrometry Data
m/z Relative Intensity Assignment

285/287/289/291 High

[M]⁺ molecular ion peak

(isotopic pattern due to 3 Cl

atoms)

194/196/198 Medium [M - C₇H₇]⁺ fragment

91 Very High [C₇H₇]⁺ (tropylium ion)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of N-Benzyl-2,4,5-trichloroaniline (approximately 5-10 mg) would be dissolved in a

deuterated solvent, typically chloroform-d (CDCl₃, ~0.7 mL), and transferred to a 5 mm NMR

tube. ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer. ¹H
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NMR spectra would be referenced to the residual solvent peak (CDCl₃ at 7.26 ppm), and ¹³C

NMR spectra would be referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. A

small amount of the solid sample would be placed on the diamond crystal of an attenuated total

reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹

with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. A

dilute solution of the sample in a volatile organic solvent, such as methanol or

dichloromethane, would be introduced into the instrument. The sample would be ionized using

a standard electron energy of 70 eV. The resulting fragments would be analyzed by a mass

analyzer, typically a quadrupole or time-of-flight (TOF) analyzer.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized organic compound like N-Benzyl-2,4,5-trichloroaniline.

Compound Synthesis Purification & Isolation

Spectroscopic Analysis

Structure Elucidation

Synthesis of
N-Benzyl-2,4,5-trichloroaniline

Purification
(e.g., Chromatography)

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry

Data Interpretation
& Structure Confirmation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b3131592?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3131592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization of an organic

compound.

To cite this document: BenchChem. [Spectroscopic Profile of N-Benzyl-2,4,5-trichloroaniline:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3131592#spectroscopic-data-of-n-benzyl-2-4-5-
trichloroaniline-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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